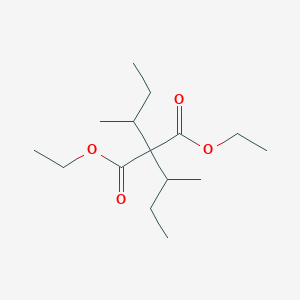

Diethyl bis(1-methylpropyl)malonate

Vue d'ensemble

Description

It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by two 1-methylpropyl groups and the carboxyl groups are esterified with ethyl groups . This compound is used in various chemical syntheses and industrial applications due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diethyl bis(1-methylpropyl)malonate can be synthesized through the alkylation of diethyl malonate with 1-methylpropyl halides in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide .

Industrial Production Methods

Industrial production of this compound involves the esterification of malonic acid with ethanol in the presence of an acid catalyst, followed by alkylation with 1-methylpropyl halides. The reaction conditions are optimized to achieve high yields and purity, often involving the use of phase transfer catalysts and controlled reaction temperatures .

Analyse Des Réactions Chimiques

Nucleophilic Substitution

The compound undergoes nucleophilic substitution via its enolate form. For example, in reactions with chloroarene complexes (e.g., cyclopentadienyliron chloroarene derivatives), the malonate anion replaces chlorine atoms under mild conditions (THF/DMF solvent, potassium t-butoxide) . This reaction is critical for forming substituted phenylmalonates.

Cyclocondensation Reactions

Diethyl bis(1-methylpropyl)malonate participates in cyclocondensation with dinucleophiles (e.g., amidines, amides) to form heterocyclic compounds. For instance, it reacts with urea to form barbituric acid derivatives or with 2-aminopyridine to synthesize pyrido[1,2-a]pyrimidine-2,4-diones . These reactions typically require elevated temperatures or basic catalysts to overcome steric hindrance from bulky substituents .

Alkylation and Esterification

The compound’s reactivity is also leveraged in alkylation and esterification processes. Its two ethyl ester groups provide sites for further functionalization, while the 1-methylpropyl substituents influence regioselectivity and reaction rates.

Comparative Reactivity Analysis

A comparison of this compound with other malonate esters highlights its unique reactivity:

Critical Experimental Parameters

Key reaction conditions for this compound include:

-

Catalysts : Potassium t-butoxide, crown ether PTC catalysts .

-

Temperature : Reflux conditions (e.g., 160–250°C for cyclocondensations) .

Mechanistic Insights

The compound’s reactivity stems from its enolate stability , which enables nucleophilic attack on electrophilic centers. Bulky substituents (1-methylpropyl groups) reduce reactivity compared to simpler malonates but enhance selectivity in complex reactions . In cyclocondensation pathways, the malonate acts as a bidentate nucleophile , forming six-membered rings with dinucleophiles like amidines .

Research Findings and Limitations

-

Yields : Cyclocondensation reactions often yield products in moderate quantities (30–50%) .

-

Selectivity : Steric effects from 1-methylpropyl groups can hinder reactions with less reactive dinucleophiles .

-

Applications : While widely used in organic synthesis, its role in pharmaceuticals (e.g., pregabalin) remains niche due to competing methods .

Applications De Recherche Scientifique

Pharmaceutical Applications

Diethyl bis(1-methylpropyl)malonate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural similarities to other malonates allow it to participate in several key reactions, including:

- Malonic Ester Synthesis : The compound can form carbanions that are alkylated to produce substituted acetic acids, which are crucial for synthesizing bioactive molecules.

- Synthesis of Medicinal Compounds : It is utilized in the preparation of drugs such as vigabatrin (an anticonvulsant), phenylbutazone (an anti-inflammatory), and nalidixic acid (an antibiotic) .

Organic Synthesis

The compound's reactivity makes it useful in various organic synthesis processes:

- Claisen Condensation : this compound can undergo Claisen condensation reactions, allowing for the formation of larger carbon skeletons without self-condensation issues .

- Bromination : It can be brominated at the alpha position, leading to further functionalization opportunities .

Synthesis of Vigabatrin

A study demonstrated the use of this compound as a key intermediate in the synthesis of vigabatrin. The reaction involved deprotonation followed by alkylation, leading to high yields of the desired product. This showcases the compound's utility in developing therapeutic agents for neurological disorders.

Development of Antibiotics

Research indicates that this compound can be employed in synthesizing nalidixic acid derivatives. The compound's ability to form complex structures through malonic ester synthesis has been pivotal in advancing antibiotic development .

Comparison with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Diethyl Malonate | Diester of malonic acid with two ethyl groups | Commonly used; well-studied |

| Dimethyl Malonate | Diester with two methyl groups | More volatile; less stable |

| Diisopropyl Malonate | Diester with isopropyl groups | Different reactivity due to steric hindrance |

| Diethyl Ethyl Malonate | Contains ethyl substituents | Useful in flavoring and fragrance applications |

| This compound | Complex structure with unique alkyl substitutions | Distinct physical and chemical properties |

Toxicology and Safety Profile

Toxicological studies indicate that this compound exhibits low acute toxicity through oral and dermal routes, with LD50 values exceeding 2000 mg/kg in animal models . Furthermore, it has shown no mutagenic potential in standard assays, suggesting a favorable safety profile for potential pharmaceutical applications.

Mécanisme D'action

The mechanism of action of diethyl bis(1-methylpropyl)malonate involves its reactivity as a malonate ester. The compound can form enolate ions, which are nucleophilic and can participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethyl malonate: A simpler ester of malonic acid without the 1-methylpropyl groups.

Dimethyl malonate: The dimethyl ester of malonic acid.

Diisobutyl malonate: Similar to diethyl bis(1-methylpropyl)malonate but with isobutyl groups instead of 1-methylpropyl groups.

Uniqueness

This compound is unique due to the presence of two bulky 1-methylpropyl groups, which can influence its reactivity and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules where steric hindrance plays a crucial role.

Activité Biologique

Diethyl bis(1-methylpropyl)malonate (DMPM) is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, including data tables, case studies, and detailed research findings.

DMPM has the molecular formula C₁₅H₂₈O₄ and is classified as a malonate derivative. Its structure includes two ethyl groups and one bis(1-methylpropyl) group attached to the malonate backbone, which contributes to its unique reactivity and biological profile .

Biological Activity Overview

Research indicates that DMPM exhibits various biological activities, particularly in the fields of pharmacology and toxicology. The following sections summarize key findings related to its effects on biological systems.

1. Pharmacological Effects

- Neuroprotective Properties : DMPM has been evaluated for its neuroprotective effects in models of neurodegeneration. It is believed to modulate neurotransmitter systems, potentially providing therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders .

- Antioxidant Activity : Studies have shown that DMPM possesses antioxidant properties, which may help in mitigating oxidative stress-related damage in cells. This effect is crucial for protecting cellular integrity under pathological conditions .

- Anti-inflammatory Effects : Preliminary studies suggest that DMPM may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases .

2. Toxicological Profile

The safety profile of DMPM has been assessed through various toxicity studies:

- Acute Toxicity : In acute toxicity studies conducted on rats, DMPM demonstrated an LD50 greater than 2000 mg/kg, indicating low acute toxicity via oral and dermal routes .

- Repeated Dose Studies : A repeated dose study revealed reversible liver hypertrophy at high doses (1000 mg/kg bw/day), suggesting metabolic induction rather than systemic toxicity. The NOAEL (No Observed Adverse Effect Level) was determined to be 300 mg/kg bw/day .

Table 1: Summary of Toxicological Studies on DMPM

| Study Type | Species | Dose (mg/kg) | LD50 (mg/kg) | Observations |

|---|---|---|---|---|

| Acute Oral Toxicity | Rats | >2000 | >2000 | No significant adverse effects observed |

| Repeated Dose Study | Rats | 1000 | - | Reversible liver hypertrophy observed |

| Skin Absorption Study | Various Species | - | - | Absorption rates varied; highest in nude mice (15%) |

Case Studies

Several case studies have highlighted the potential applications of DMPM:

- Neurodegenerative Disorders : A study investigated the effects of DMPM on neuronal cell lines exposed to neurotoxic agents. The results indicated a significant reduction in cell death and oxidative stress markers, supporting its neuroprotective role .

- Inflammatory Conditions : In vitro experiments demonstrated that DMPM could inhibit pro-inflammatory cytokine production in macrophages, suggesting its utility in treating inflammatory diseases .

Propriétés

IUPAC Name |

diethyl 2,2-di(butan-2-yl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O4/c1-7-11(5)15(12(6)8-2,13(16)18-9-3)14(17)19-10-4/h11-12H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWBHWKZVGFJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(C)CC)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50991959 | |

| Record name | Diethyl di(butan-2-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50991959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71501-13-8 | |

| Record name | 1,3-Diethyl 2,2-bis(1-methylpropyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71501-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl bis(1-methylpropyl)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071501138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl di(butan-2-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50991959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl bis(1-methylpropyl)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.